
Cross-validation of Barasertib's anti-tumor
activity in different models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Barasertib

Cat. No.: B1683942 Get Quote

Comparative Efficacy of Barasertib in Preclinical
Anti-Tumor Models
A comprehensive analysis of Barasertib's anti-tumor activity, benchmarked against other

Aurora kinase inhibitors and standard chemotherapies, reveals its potent and selective action

in various preclinical cancer models. This guide provides an objective comparison of

Barasertib's performance, supported by experimental data, to inform researchers, scientists,

and drug development professionals.

Barasertib (AZD1152) is a highly selective and potent inhibitor of Aurora B kinase, a key

regulator of mitosis. Its active metabolite, Barasertib-HQPA, disrupts the proper segregation of

chromosomes during cell division, leading to polyploidy and subsequent apoptosis in cancer

cells. This mechanism of action has demonstrated significant anti-tumor effects across a range

of hematological and solid tumor models.

In Vitro Efficacy Across Diverse Cancer Cell Lines
Barasertib has shown potent growth-inhibitory effects in numerous cancer cell lines, with IC50

values often in the nanomolar range.

Small-Cell Lung Cancer (SCLC)
In a panel of 23 SCLC cell lines, Barasertib-HQPA demonstrated significant activity, with nine

lines being highly sensitive (IC50 < 50 nM).[1] This sensitivity was notably correlated with c-
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MYC amplification and gene expression.

Cell Line c-MYC Status IC50 (nM)
Growth Inhibition
at 100 nM

Sensitive Lines

H446 Amplified < 50 > 75%

H82 Amplified < 50 > 75%

H526 Amplified < 50 > 75%

H209 Amplified < 50 > 75%

H146 Amplified < 50 > 75%

H1882 Not Amplified < 50 > 75%

H2171 Not Amplified < 50 > 75%

Moderately Resistant

Lines

H1048 Not Amplified > 50 32-50%

Resistant Lines

H345 Not Amplified > 100 < 20%

DMS53 Not Amplified > 100 < 20%

H774 Not Amplified > 100 < 20%

H748 Not Amplified > 100 < 20%

Multiple Myeloma (MM)
A comparative study in five multiple myeloma cell lines demonstrated the anti-proliferative

activity of Barasertib alongside the Aurora A kinase inhibitor, Alisertib. Both drugs inhibited cell

growth in a dose- and time-dependent manner. While a direct IC50 comparison was not

provided in the text, the study highlighted the anti-myeloma potential of targeting Aurora

kinases.
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In Vivo Anti-Tumor Activity in Xenograft Models
Barasertib has demonstrated robust anti-tumor efficacy in various mouse xenograft models,

leading to significant tumor growth inhibition and, in some cases, tumor regression.

Colorectal Cancer
In nude mice bearing human colorectal tumor xenografts, Barasertib administered via

subcutaneous infusion (150 mg/kg/day for 48 hours) resulted in significant tumor growth

inhibition:

Xenograft Model Tumor Growth Inhibition P-value

SW620 79% < 0.001

HCT116 60% < 0.001

Colo205 81% < 0.05

Data sourced from studies by AstraZeneca.[2][3]

Small-Cell Lung Cancer (SCLC)
In a xenograft model using the SCLC cell line H841 (high c-MYC expression), Barasertib
treatment led to significant tumor growth delay at 50 mg/kg/day and tumor regression at 100

mg/kg/day.

Neuroblastoma
In a neuroblastoma xenograft model using IMR32 cells, Barasertib treatment suppressed

tumor growth and significantly increased the probability of survival (p=0.0017).

Comparison with Other Aurora Kinase Inhibitors
and Combination Therapies
Direct preclinical comparisons of Barasertib with other Aurora B or pan-Aurora kinase

inhibitors are limited in the public domain. However, its high selectivity for Aurora B (Ki = 0.36

nmol/L) over Aurora A (Ki = 1369 nmol/L) is a distinguishing feature.[2]
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A clinical study in elderly patients with acute myeloid leukemia (AML) compared Barasertib
monotherapy to low-dose cytarabine (LDAC). Barasertib showed a significant improvement in

the overall complete remission rate (OCRR) compared to LDAC (35.4% vs. 11.5%).

Experimental Protocols
In Vitro Cell Viability (MTS Assay)

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density that allows for

logarithmic growth over the assay period.

Compound Treatment: Cells were exposed to a dose range of Barasertib-HQPA (typically 0-

100 nM).

Incubation: Plates were incubated for a specified period (e.g., 120 hours).

MTS Reagent Addition: MTS reagent was added to each well.

Incubation: Plates were incubated to allow for the conversion of MTS to formazan by viable

cells.

Absorbance Reading: The absorbance was read on a plate reader at a specific wavelength

(e.g., 490 nm) to determine the percentage of growth inhibition compared to control-treated

cells.

In Vivo Mouse Xenograft Study
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 SCLC cells) were mixed with Matrigel

and implanted subcutaneously into the flank of immunodeficient mice (e.g., athymic nude

mice).

Tumor Growth: Tumors were allowed to establish to a certain size.

Treatment Administration: Mice were randomized into treatment and control groups.

Barasertib was administered via a specified route (e.g., intraperitoneal injection or

subcutaneous infusion) at various doses and schedules.
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Tumor Measurement: Tumor volume was measured regularly (e.g., 3 times a week) using

calipers.

Endpoint: The study continued until tumors in the control group reached a predetermined

size, at which point all animals were euthanized, and final tumor weights were recorded.

Visualizing the Mechanism of Action
Aurora B Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora B kinase in mitosis, the process

targeted by Barasertib.

Caption: Aurora B Kinase signaling pathway and the inhibitory action of Barasertib.

Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines the typical workflow for assessing the anti-tumor efficacy of

Barasertib in a mouse xenograft model.
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Experimental Workflow for In Vivo Xenograft Study
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Caption: A typical workflow for an in vivo mouse xenograft study of Barasertib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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